1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one
Description
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNOS/c1-2-3-8-16(19)18-10-9-15(20-12-11-18)13-6-4-5-7-14(13)17/h2,4-7,15H,1,3,8-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAZHCMTBLIMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(SCC1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This step involves the incorporation of the fluorophenyl moiety into the thiazepane ring, often through nucleophilic substitution reactions.
Formation of the Pentenone Moiety: The final step involves the addition of the pentenone group to the thiazepane ring, which can be achieved through various organic reactions such as aldol condensation.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the thiazepane ring can influence its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)pent-4-en-1-one ()
- Key Difference : Replaces the 2-fluorophenyl group with a furan-2-yl moiety.
- Reduced steric bulk due to the smaller furan ring may enhance conformational mobility. Electronic effects differ: fluorine (strongly electron-withdrawing) vs. furan oxygen (moderately electron-donating), altering electron density distribution across the thiazepane ring.
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one ()
- Key Difference: Substitutes the thiazepane ring with a dimethylpentenone chain and replaces fluorine with chlorine on the phenyl group.
- Impact :
- Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce dipole moments and alter binding affinity in receptor interactions.
- The absence of the thiazepane ring eliminates sulfur’s contribution to lipophilicity and metabolic stability.
Table 1: Substituent Effects on Key Properties
Modified Heterocyclic Systems
7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl Methanone Derivatives ()
- Key Difference : Incorporates a 1,1-dioxido (sulfone) group on the thiazepane ring.
- Impact :
- The sulfone group significantly increases polarity and oxidative stability compared to the sulfide in the target compound.
- Enhanced hydrogen-bonding capacity may improve solubility in aqueous media.
1-(5,5-Dimethyl-1-cyclohexen-1-yl)pent-4-en-1-one ()
- Key Difference : Replaces the thiazepane ring with a carbocyclic 5,5-dimethylcyclohexene system.
- Impact: Loss of heteroatoms reduces conformational flexibility and electronic complexity.
Table 2: Heterocyclic Modifications and Implications
Biological Activity
1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazepane ring, which incorporates both nitrogen and sulfur atoms, along with a pent-4-en-1-one moiety. The presence of the 2-fluorophenyl group enhances its chemical reactivity and biological interactions.
Structural Formula
Antimicrobial Properties
Research indicates that thiazepane derivatives, including 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one, exhibit significant antimicrobial activity. A study demonstrated that this compound showed efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer properties of thiazepane derivatives have been explored in several studies. For instance, a recent investigation highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The fluorine substitution may enhance its lipophilicity, facilitating better cellular uptake and increased cytotoxicity against tumor cells.
The biological activity of 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation : It can act as a modulator for various receptors, potentially altering signaling pathways critical for cancer progression and microbial resistance.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, 1-[7-(2-Fluorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Activity
A study evaluated the effects of the compound on human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 50 µM) resulted in dose-dependent apoptosis, with IC50 values calculated at approximately 25 µM.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 80 |
| 25 | 50 |
| 50 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
